molecular formula C28H35Cl2NO5S B12420635 Navtemadlin-d7

Navtemadlin-d7

Cat. No.: B12420635
M. Wt: 575.6 g/mol
InChI Key: DRLCSJFKKILATL-HQONJYMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Navtemadlin-d7, also known as AMG 232-d7 or KRT-232-d7, is a deuterium-labeled version of Navtemadlin. Navtemadlin is a potent, selective, and orally available inhibitor of the interaction between the tumor suppressor protein p53 and the E3 ubiquitin-protein ligase MDM2. This compound is primarily used in cancer research due to its ability to restore p53 activity and induce apoptosis in tumors with wild-type p53 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Navtemadlin-d7 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the Navtemadlin molecule. The synthesis involves the selective deuteration of specific hydrogen atoms in the Navtemadlin structure. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions to ensure the precise incorporation of deuterium atoms .

Industrial Production Methods

The industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process must adhere to strict quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Navtemadlin-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different pharmacokinetic properties .

Scientific Research Applications

Navtemadlin-d7 has several scientific research applications, including:

Mechanism of Action

Navtemadlin-d7 exerts its effects by inhibiting the interaction between p53 and MDM2. This inhibition restores the activity of p53, a tumor suppressor protein that regulates various cellular processes, including cell cycle arrest, apoptosis, and DNA repair. By reactivating p53, this compound induces apoptosis in cancer cells with wild-type p53, leading to tumor growth inhibition .

Properties

Molecular Formula

C28H35Cl2NO5S

Molecular Weight

575.6 g/mol

IUPAC Name

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfonyl)-3-methylbutan-2-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid

InChI

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1/i3D3,4D3,18D

InChI Key

DRLCSJFKKILATL-HQONJYMCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])S(=O)(=O)C[C@H](C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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